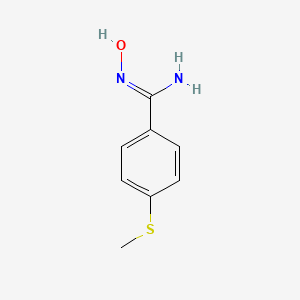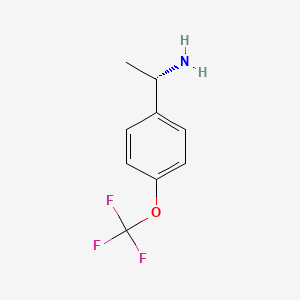
6-chloro-2,3-dihydro-1H-inden-1-ol
Overview
Description
6-chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 .
Molecular Structure Analysis
The molecular structure of 6-chloro-2,3-dihydro-1H-inden-1-ol consists of a nine-carbon ring structure with one chlorine atom and one hydroxyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
6-chloro-2,3-dihydro-1H-inden-1-ol is a powder at room temperature . It has a melting point of 78-83 degrees Celsius .Scientific Research Applications
Antiviral and Anti-inflammatory Applications
Indole derivatives, including compounds like 6-chloro-2,3-dihydro-1H-inden-1-ol, have been found to possess significant antiviral and anti-inflammatory activities. These properties make them valuable in the development of treatments for viral infections and inflammatory conditions .
Anticancer Activity
The structure of indole derivatives has been associated with anticancer properties. Research into these compounds could lead to new therapies for various types of cancer .
Anti-HIV Potential
Some indole derivatives have shown promise as potential anti-HIV agents, which could be crucial in managing and treating HIV/AIDS .
Antioxidant Properties
The antioxidant activity of indole derivatives can help in combating oxidative stress, which is linked to numerous diseases including neurodegenerative disorders .
Antimicrobial and Antitubercular Effects
These compounds have also been studied for their antimicrobial and antitubercular effects, which could be important in the fight against bacterial infections and tuberculosis .
Antidiabetic and Antimalarial Applications
Indole derivatives are being explored for their antidiabetic and antimalarial applications, potentially offering new avenues for the treatment of diabetes and malaria .
Anticholinesterase Activity
This activity is relevant in the context of neurodegenerative diseases like Alzheimer’s, where indole derivatives could play a role in managing symptoms or progression .
Catalytic Applications in Organic Synthesis
Compounds related to 6-chloro-2,3-dihydro-1H-inden-1-ol have been used as catalysts in organic synthesis, such as the preparation of xanthene derivatives .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNEJBOKXINDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


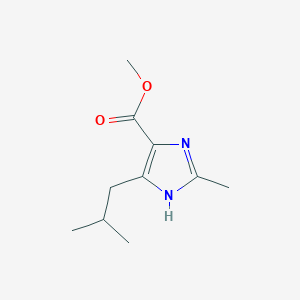

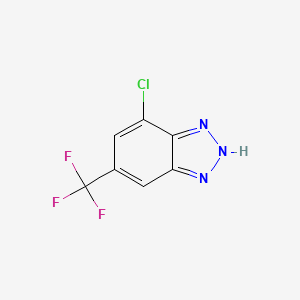
![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)


![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
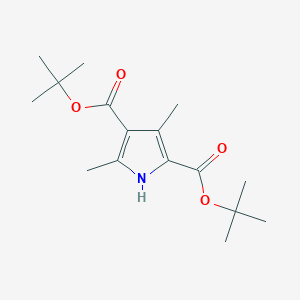
![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)

